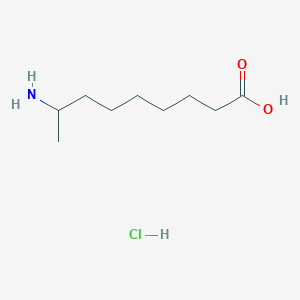

8-Aminononanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

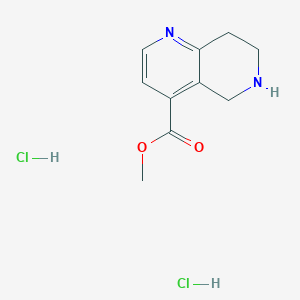

8-Aminononanoic acid hydrochloride is a chemical compound with the CAS Number: 2551118-93-3 . It has a molecular weight of 209.72 .

Molecular Structure Analysis

The Inchi Code for 8-Aminononanoic acid hydrochloride is 1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H . This indicates the molecular structure of the compound.Scientific Research Applications

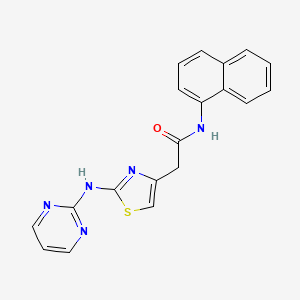

Antimicrobial and Antibacterial Activities

- A study explored the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, highlighting their potential as antimicrobial agents.

- Another research focused on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, investigating their effectiveness against gram-positive and gram-negative bacterial strains.

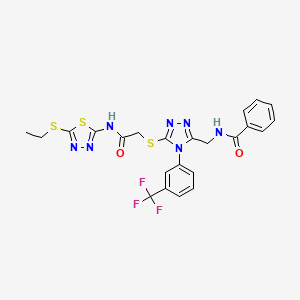

Nanoparticle Synthesis and Applications

- Tyrosine, an amino acid, was demonstrated as an excellent reducing agent for the synthesis of stable silver nanoparticles in water, showing potential for assembling phase-transferred silver nanoparticles at the air-water interface.

Protein Analysis and Quantification

- The amino acid composition analysis of proteins, a crucial technique in medical and food science research, involves hydrolysis followed by chromatographic separation and detection of residues.

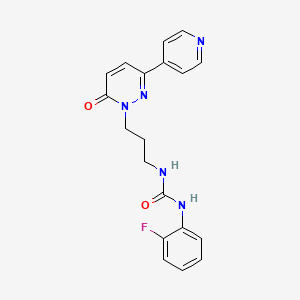

Corrosion Inhibition

- Research on the corrosion inhibition properties of newly synthesized diamine derivatives on mild steel in hydrochloric solution provides insights into the protective applications of amino acid derivatives in industrial contexts.

Organic Synthesis and Catalysis

- The synthesis of aminoboronic acids and their applications in bifunctional catalysis highlight the role of amino acid derivatives in facilitating various organic reactions.

These papers, while not directly addressing 8-Aminononanoic acid;hydrochloride, showcase the diverse applications of amino acid derivatives in fields ranging from antimicrobial activity to corrosion inhibition and organic synthesis. The specific applications of 8-Aminononanoic acid;hydrochloride might be inferred based on the broader utility of related compounds in these areas.

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives.

- Synthesis of aqueous Au core-Ag shell nanoparticles using tyrosine as a pH-dependent reducing agent.

- Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives.

- Hydrolysis and amino acid composition analysis of proteins.

- Adsorption properties and inhibition of mild steel corrosion in hydrochloric solution by some newly synthesized diamine derivatives.

- Synthesis of aminoboronic acids and their applications in bifunctional catalysis.

properties

IUPAC Name |

8-aminononanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDOTUQMPISMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)

![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)